molecular formula C19H19N5O2 B11000381 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one

2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one

Cat. No.: B11000381
M. Wt: 349.4 g/mol
InChI Key: JLQJDXWFUYWJAF-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one is a heterocyclic compound that features a phthalazinone core linked to a piperazine ring substituted with a pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the phthalazinone core is reacted with a suitable piperazine derivative.

    Substitution with Pyridine Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, palladium catalysts for coupling reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine or piperazine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.

    Pyrrolidine Derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry for their biological activities.

Uniqueness

2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one is unique due to its specific combination of a phthalazinone core with a piperazine ring substituted with a pyridine moiety. This unique structure imparts distinct biological properties and potential therapeutic applications that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]phthalazin-1-one

InChI

InChI=1S/C19H19N5O2/c25-18(14-24-19(26)16-6-2-1-5-15(16)13-21-24)23-11-9-22(10-12-23)17-7-3-4-8-20-17/h1-8,13H,9-12,14H2

InChI Key

JLQJDXWFUYWJAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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